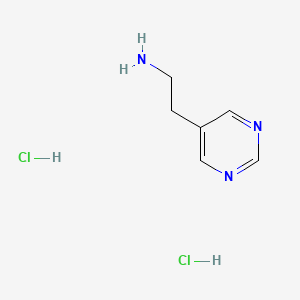

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

Beschreibung

BenchChem offers high-quality 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-pyrimidin-5-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-2-1-6-3-8-5-9-4-6;;/h3-5H,1-2,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSFUBFAVMAYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-46-6 | |

| Record name | 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

An In-depth Technical Guide to 2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride: Structure, Properties, and Synthetic Strategies

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in essential biological molecules and therapeutically active agents.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in the architecture of DNA and RNA is elemental to life.[2] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of drugs across a vast spectrum of diseases, including cancers, viral infections, and bacterial ailments.[3][4]

This guide focuses on a specific, yet underexplored, member of this family: 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride . While its 2-yl and 4-yl isomers are more commonly documented, the 5-yl isomer presents a unique electronic and steric profile that warrants investigation. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical structure, predicted properties, a robust proposed synthesis, and its potential as a versatile building block in pharmaceutical research. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from related, well-characterized analogues to provide scientifically grounded predictions and protocols.

PART 1: Chemical Structure and Physicochemical Properties

The structure of 2-(pyrimidin-5-yl)ethan-1-amine features an ethylamine substituent at the C5 position of the pyrimidine ring. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.

The position of substitution on the pyrimidine ring significantly influences the molecule's electronic properties. Unlike the electron-deficient C2, C4, and C6 positions, the C5 position is the most electron-rich, making it more akin to a benzene-like carbon and less susceptible to nucleophilic attack.[5] This distinction is critical for designing synthetic strategies and understanding its potential interactions with biological targets.

Physicochemical Data Summary

As experimental data for this specific compound is not widely published, the following table summarizes calculated and predicted properties to guide laboratory work.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Calculated |

| Molecular Weight | 196.08 g/mol | Calculated |

| Predicted XLogP3 | -0.9 to -0.4 | Inferred from isomers[6] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Calculated[6] |

| Hydrogen Bond Donors | 2 (from -NH₃⁺) | Calculated |

| Hydrogen Bond Acceptors | 3 (from N1, N3, Cl⁻) | Calculated |

| Predicted Solubility | High in water (as dihydrochloride salt) | Chemical Principle |

| Storage Conditions | Dry, sealed, 2-8°C | Inferred from analogues |

PART 2: Proposed Synthesis and Characterization

A logical and efficient synthetic route to 2-(pyrimidin-5-yl)ethan-1-amine commences from a suitable 5-substituted pyrimidine precursor. A highly plausible strategy involves the reduction of 2-(pyrimidin-5-yl)acetonitrile, a commercially available starting material (CAS 1000564-45-3), which validates the feasibility of this approach.[7]

Synthetic Workflow Diagram

The proposed two-step synthesis is outlined below, starting from 5-bromopyrimidine.

Caption: Proposed synthetic pathway to the target compound.

Expected Analytical Characterization

Confirmation of the final product's identity and purity would rely on standard spectroscopic methods:

-

¹H NMR: The spectrum should exhibit characteristic signals for the pyrimidine ring protons (two singlets or doublets around δ 8.5-9.0 ppm) and two triplet signals for the ethyl side chain (-CH₂-CH₂-) between δ 2.8-3.5 ppm. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show four distinct signals for the pyrimidine ring carbons (approximately δ 140-160 ppm) and two signals for the aliphatic carbons of the ethyl group (approximately δ 30-45 ppm).

-

Mass Spectrometry (ESI-MS): A prominent ion peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 124.09 should be observed.

PART 3: Detailed Experimental Protocol

This section provides a robust, self-validating protocol for the reduction of 2-(pyrimidin-5-yl)acetonitrile and subsequent salt formation.

Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride from its nitrile precursor.

Materials:

-

2-(Pyrimidin-5-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (2M solution in diethyl ether)

-

Sodium sulfate (anhydrous)

-

Distilled water

Procedure:

-

Reaction Setup:

-

Under an inert nitrogen atmosphere, add anhydrous THF (100 mL) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) to the THF in portions.

-

Rationale: An inert atmosphere is critical as LiAlH₄ reacts violently with water and moisture. Anhydrous solvents are mandatory to prevent quenching the highly reactive reducing agent.

-

-

Addition of Starting Material:

-

Dissolve 2-(pyrimidin-5-yl)acetonitrile (1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0°C using an ice bath.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10°C.

-

Rationale: The dropwise addition at low temperature controls the highly exothermic reaction between LiAlH₄ and the nitrile, preventing dangerous temperature spikes and side reactions.

-

-

Reaction and Quenching:

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C.

-

Carefully and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Rationale: Refluxing ensures the reaction goes to completion. The Fieser workup (sequential addition of H₂O, NaOH, and H₂O) is a standard and safe procedure to quench excess LiAlH₄, resulting in the formation of granular inorganic salts that are easily filtered off.

-

-

Workup and Isolation of Free Base:

-

Stir the resulting slurry vigorously for 15 minutes, then filter it through a pad of Celite.

-

Wash the filter cake with additional THF (3 x 30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(pyrimidin-5-yl)ethan-1-amine free base as an oil.

-

Rationale: Celite filtration effectively removes the fine inorganic precipitates. Removal of the solvent provides the crude product, which can be used directly for salt formation.

-

-

Dihydrochloride Salt Formation:

-

Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether (2.2 eq) with stirring.

-

A precipitate will form immediately. Stir the suspension for an additional 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Rationale: Salt formation is typically performed in a non-polar solvent where the salt is insoluble, leading to its precipitation and easy isolation. Using a slight excess of HCl ensures complete conversion to the dihydrochloride salt.

-

PART 4: Applications in Drug Development & Logical Framework

The true value of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride lies in its utility as a versatile chemical building block. The primary amine serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic elaboration of the core structure.

Role as a Pharmaceutical Intermediate

-

Amide and Sulfonamide Synthesis: The primary amine can be readily acylated with carboxylic acids or sulfonyl chlorides to generate libraries of amide and sulfonamide derivatives. This is a common strategy in drug discovery to probe interactions with target proteins.[8]

-

Reductive Amination: The amine can be reacted with aldehydes or ketones under reductive conditions to form secondary or tertiary amines, enabling the introduction of diverse substituents.

-

Pyrimidine Ring Functionalization: The pyrimidine ring itself can be further modified, although the 5-position is less reactive towards nucleophiles, electrophilic substitution can be explored under specific conditions.[5]

Logical Framework: Isomeric Differentiation in Synthesis

The choice of the pyrimidine isomer (2-yl, 4-yl, or 5-yl) is a critical design element that dictates synthetic strategy and potential biological activity.

Caption: Reactivity differences between pyrimidine isomers.

This framework highlights how the 5-yl isomer offers a synthetically distinct platform compared to its more common counterparts, allowing researchers to explore chemical space that might be inaccessible with the 2-yl or 4-yl isomers. Its relative stability to nucleophilic ring-opening reactions could be an advantage in certain synthetic sequences.

Conclusion

While 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride is not as extensively characterized as other isomers, its unique structural and electronic features make it a compelling building block for pharmaceutical research. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and strategic application. By leveraging this molecule, drug discovery programs can expand their chemical libraries and probe structure-activity relationships with greater precision, potentially leading to the identification of novel therapeutic agents.

References

-

Kumar, A., & Kumar, V. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link][1]

-

Jain, S., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advances in Chemistry. [Link][2]

-

Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link][3]

-

Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link][4]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link][9]

-

PubChem. (n.d.). 2-[2-(3-Ethylcyclohexyl)pyrimidin-5-yl]ethanamine. National Center for Biotechnology Information. [Link][10]

-

Menier Al-Anazi, et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link][11]

-

PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link][6]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory properties. Der Pharma Chemica. [Link][12]

-

MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link][13]

-

MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link][14]

-

PubMed. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. National Center for Biotechnology Information. [Link][8]

-

Chemical Gate. (n.d.). 2-pyrimidin-5-ylacetonitrile CAS#:1000564-45-3. ChemJ.cn. [Link][7]

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]

- 6. 2-(Pyrimidin-2-yl)ethan-1-amine | C6H9N3 | CID 20407055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-pyrimidin-5-ylacetonitrile CAS#:1000564-45-3_常州协丰医药研发有限公司_化学加网 [huaxuejia.cn]

- 8. Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. 2-[2-(3-Ethylcyclohexyl)pyrimidin-5-yl]ethanamine | C14H23N3 | CID 65414855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Ascendant Scaffold: A Technical Guide to Pyrimidine-5-yl-ethylamine Derivatives in Modern Drug Discovery

For Immediate Release

A Senior Application Scientist's In-Depth Review of a Promising Pharmacophore

In the ever-evolving landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the design of novel pharmaceuticals.[4] This technical guide delves into a specific, yet increasingly important subclass: pyrimidine-5-yl-ethylamine derivatives . We will explore the synthetic nuances, dissect the critical structure-activity relationships (SAR), and illuminate the burgeoning therapeutic applications of this versatile chemical class, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

The Pyrimidine Core: A Foundation of Biological Significance

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of uracil, thymine, and cytosine in nucleic acids.[1][2][3] This inherent biological relevance provides a unique starting point for drug design, as pyrimidine-based molecules can readily engage with a multitude of biological targets. The pyrimidine scaffold's ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems further enhances its appeal in medicinal chemistry.[5]

Crafting the Core: Synthetic Strategies for Pyrimidine-5-yl-ethylamine Derivatives

The construction of the pyrimidine-5-yl-ethylamine scaffold can be approached through several synthetic avenues, often involving the initial formation of a functionalized pyrimidine ring followed by the introduction or elaboration of the 5-ethylamine moiety.

Building the Pyrimidine Ring: The Principle of Convergent Synthesis

A common and highly effective strategy involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or guanidine derivative.[6] This convergent approach allows for the rapid assembly of the core pyrimidine structure with various substituents at the 2, 4, and 6 positions.

Experimental Protocol: Generalized Synthesis of a 2,4-Disubstituted Pyrimidine Core

Objective: To construct a functionalized pyrimidine ring as a precursor to pyrimidine-5-yl-ethylamine derivatives.

Materials:

-

Substituted amidine hydrochloride (1.0 eq)

-

β-ketoester or equivalent 1,3-dicarbonyl compound (1.0 eq)

-

Sodium ethoxide (2.0 eq)

-

Anhydrous ethanol

-

Glacial acetic acid

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Base-Mediated Cyclocondensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted amidine hydrochloride and the β-ketoester in anhydrous ethanol.

-

To this solution, add sodium ethoxide portion-wise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). The underlying principle of this step is the base-catalyzed condensation between the nucleophilic amidine and the electrophilic carbonyl carbons of the β-ketoester, leading to cyclization and the formation of the pyrimidine ring.

-

Neutralization and Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and neutralized with glacial acetic acid to a pH of ~7.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized pyrimidine. The choice of eluent is critical to ensure separation from any unreacted starting materials or side products.

Introducing the 5-Ethylamine Moiety: Key Functionalization Reactions

With a suitably functionalized pyrimidine core in hand, the focus shifts to the introduction of the ethylamine group at the C5 position. This can be achieved through various chemical transformations, depending on the nature of the substituent already present at C5.

-

From a 5-Halopyrimidine: A common precursor is a 5-halopyrimidine (e.g., 5-bromo- or 5-chloropyrimidine). The ethylamine side chain can be introduced via a Sonogashira coupling with a protected amino-alkyne, followed by reduction of the alkyne and deprotection of the amine. Alternatively, a Heck reaction with N-vinylphthalimide followed by phthalimide deprotection offers another route.

-

From a 5-Formylpyrimidine: A 5-formylpyrimidine can undergo a Henry reaction with nitromethane to yield a 5-(2-nitrovinyl)pyrimidine. Subsequent reduction of the nitro group and the double bond affords the desired pyrimidine-5-yl-ethylamine.

-

From a 5-Cyanopyrimidine: Reduction of a 5-cyanopyrimidine using a strong reducing agent like lithium aluminum hydride can directly yield the corresponding 5-(aminomethyl)pyrimidine, which can then be further elaborated to the ethylamine derivative.

Experimental Protocol: Reductive Amination from a Pyrimidine-5-carboxaldehyde

Objective: To synthesize a pyrimidine-5-yl-ethylamine derivative from a corresponding aldehyde.

Materials:

-

Pyrimidine-5-carboxaldehyde (1.0 eq)

-

Nitroethane (1.2 eq)

-

Ammonium acetate (0.5 eq)

-

Glacial acetic acid

-

Palladium on carbon (10 mol%)

-

Methanol

-

Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

-

Knoevenagel Condensation: To a solution of the pyrimidine-5-carboxaldehyde in glacial acetic acid, add nitroethane and ammonium acetate. The mixture is heated to 100 °C for 2 hours. This step forms the 5-(2-nitroprop-1-enyl)pyrimidine intermediate. The ammonium acetate acts as a catalyst for the condensation.

-

Solvent Removal: The reaction mixture is cooled and the solvent is removed under vacuum.

-

Catalytic Hydrogenation: The crude intermediate is dissolved in methanol, and palladium on carbon is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). This one-pot reduction of both the nitro group and the double bond is an efficient method to obtain the saturated ethylamine side chain.

-

Filtration and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the target pyrimidine-5-yl-ethylamine.

Decoding the Message: Structure-Activity Relationships (SAR)

The biological activity of pyrimidine-5-yl-ethylamine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrimidine ring and the ethylamine side chain. A thorough understanding of these SARs is paramount for the rational design of potent and selective drug candidates.

The Influence of Substituents at C2 and C4

Substituents at the C2 and C4 positions of the pyrimidine ring play a crucial role in modulating the molecule's interaction with its biological target.

-

Hydrogen Bond Donors and Acceptors: The introduction of groups capable of hydrogen bonding, such as amino, hydroxyl, or methoxy groups, can significantly enhance binding affinity to target proteins. For instance, in a series of antitubercular pyrimidine derivatives, the presence of a central pyrimidine ring was found to be crucial for their activity.[7]

-

Lipophilic Groups: The incorporation of lipophilic moieties, such as aryl or alkyl groups, can improve membrane permeability and oral bioavailability. In the development of antitubercular agents, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated and maintained potent activity.[7]

The Criticality of the Ethylamine Side Chain

The ethylamine linker at the C5 position is not merely a spacer but an active participant in ligand-receptor interactions.

-

Length and Flexibility: The two-carbon linker of the ethylamine provides optimal spacing and conformational flexibility for many biological targets. Modifications to the length of this chain often lead to a decrease in activity.

-

Substitution on the Amine: The nature of the substituent on the terminal amine is a key determinant of activity and selectivity. N-alkylation or N-acylation can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates the key points of the structure-activity relationship for a generic pyrimidine-5-yl-ethylamine derivative.

Caption: Key SAR points for pyrimidine-5-yl-ethylamine derivatives.

Therapeutic Horizons: Diverse Biological Activities

The versatility of the pyrimidine-5-yl-ethylamine scaffold has led to its exploration in a wide array of therapeutic areas.

Oncology

A significant focus of research has been in the development of anticancer agents. Many pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit various protein kinases implicated in cancer progression. For example, certain pyrimidine derivatives have shown promise as inhibitors of Eph receptors, which are involved in tumor cell proliferation and survival.[8]

Infectious Diseases

The pyrimidine core is a well-established pharmacophore in the design of antimicrobial agents. Pyrimidine-5-yl-ethylamine derivatives have been investigated for their activity against a range of pathogens. Notably, novel pyrimidine derivatives have demonstrated potent inhibitory activities against Mycobacterium tuberculosis, including drug-resistant strains.[7]

Neurological Disorders

The ability of small molecules to cross the blood-brain barrier makes pyrimidine derivatives attractive candidates for treating central nervous system (CNS) disorders. Their structural similarity to endogenous nucleobases suggests potential interactions with various receptors and enzymes in the brain.

The following table summarizes the biological activities of selected pyrimidine-5-yl-ethylamine derivatives.

| Compound ID | Substituents | Biological Target | Activity (IC₅₀/MIC) | Therapeutic Area | Reference |

| 5a | 2-aryl, 4-amino | PknB | 0.5-1.0 µg/mL | Antitubercular | [7] |

| LPX-16j | N/A | N/A | N/A | Antitubercular | [7] |

Future Perspectives and Conclusion

The pyrimidine-5-yl-ethylamine scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the rich possibilities for structural modification, provides a fertile ground for medicinal chemists to explore. Future research will undoubtedly focus on the development of more potent and selective derivatives, the elucidation of their mechanisms of action, and their evaluation in preclinical and clinical settings. The continued exploration of this chemical space holds the potential to deliver the next generation of innovative medicines for a wide range of diseases.

The logical workflow for the discovery and development of novel pyrimidine-5-yl-ethylamine derivatives can be visualized as follows:

Caption: A typical drug discovery workflow for pyrimidine-5-yl-ethylamine derivatives.

References

- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2023.

- Recent Advances in Pyrimidine-Based Drugs. Molecules, 2021.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 2022.

- SYNTHESIS OF PYRIMIDINE DERIV

- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers, 2017.

- Pyrimidine derivatives for inhibiting Eph receptors.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE, N.A.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bu.edu.eg [bu.edu.eg]

- 7. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US7718653B2 - Pyrimidine derivatives for inhibiting Eph receptors - Google Patents [patents.google.com]

Molecular weight and formula of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Pyrimidin-5-yl)ethan-1-amine Dihydrochloride

Executive Summary

2-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride (CAS: 1989671-46-6) is a critical heterocyclic building block used in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it serves as a bioisostere of histamine, where the imidazole ring is replaced by a pyrimidine ring attached at the C5 position. This modification alters the electronic profile and lipophilicity of the scaffold while maintaining the ethylamine linker essential for receptor binding in various G-protein coupled receptors (GPCRs) and kinase inhibitors.[1]

This guide provides a definitive physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this moiety in medicinal chemistry campaigns.

Chemical Identity & Stoichiometry

The precise characterization of the dihydrochloride salt is essential for accurate molarity calculations in biochemical assays and synthetic coupling reactions.

Core Specifications

| Property | Specification |

| IUPAC Name | 2-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride |

| Common Name | 5-(2-Aminoethyl)pyrimidine dihydrochloride |

| CAS Number | 1989671-46-6 |

| MDL Number | MFCD30342976 |

| Molecular Formula | C₆H₁₁Cl₂N₃ (Salt) / C₆H₉N₃ (Free Base) |

| Molecular Weight | 196.08 g/mol (Salt) / 123.16 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Insoluble in Et₂O, Hexanes |

Stoichiometric Breakdown

Researchers must account for the counterions when calculating equivalents for reactions. The dihydrochloride form implies that both the primary amine and one of the pyrimidine ring nitrogens are protonated, or the lattice structure accommodates two equivalents of HCl.

-

Carbon (C): 6 atoms × 12.011 = 72.066 Da[1]

-

Hydrogen (H): 9 (base) + 2 (acid) = 11 atoms × 1.008 = 11.088 Da[1]

-

Nitrogen (N): 3 atoms × 14.007 = 42.021 Da[1]

-

Chlorine (Cl): 2 atoms × 35.45 = 70.90 Da[1]

-

Total Exact Mass: ~196.075 Da

Structural Analysis & Bioisosterism

The 5-substituted pyrimidine offers a unique vector compared to the more common 2-substituted isomers or the natural ligand histamine.[1]

-

Geometry: The C5-attachment vector projects the ethylamine chain away from the ring nitrogens, mimicking the 4-position of imidazole in histamine.[1]

-

Basicity (pKa):

-

Primary Amine:[2][3] pKa ~9.8 (similar to standard alkyl amines).

-

Pyrimidine Ring: pKa ~1.3 (very weakly basic).

-

Implication: At physiological pH (7.4), the primary amine is protonated (cationic), while the ring remains neutral, facilitating electrostatic interactions in binding pockets without the tautomeric complexity of imidazole.

-

Visualization: Structural Logic & Bioisosterism

Figure 1: Structural relationship between Histamine, the target 5-yl analog, and the common 2-yl isomer.[1]

Synthetic Pathways & Production

While the 2-yl isomer is synthesized via condensation of amidines, the 5-yl isomer requires different chemistry because the C5 position is not electrophilic in the pyrimidine ring.[1]

Route A: From 5-Bromopyrimidine (Heck Coupling)

This is the preferred route for scale-up.[1][3]

-

Coupling: Palladium-catalyzed Heck reaction of 5-bromopyrimidine with acrylonitrile or vinyl ether.

-

Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) of the alkene/nitrile to the ethylamine.[3]

-

Salt Formation: Treatment with anhydrous HCl in dioxane/ethanol.[3]

Route B: From 2-(Pyrimidin-5-yl)ethanol (Functional Group Interconversion)

Best for laboratory-scale synthesis starting from the commercially available alcohol (CAS 875251-47-1).[1][3]

Visualization: Synthesis Workflow (Route B)

Figure 2: Laboratory synthesis route via functional group interconversion of the alcohol precursor.

Experimental Protocols

Protocol 5.1: Salt-to-Free Base Conversion

Context: The dihydrochloride salt is stable for storage but must be converted to the free base for nucleophilic attacks (e.g., amide coupling, reductive amination).

-

Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in minimal water (approx. 5 mL/g).

-

Basification: Add 2.5 eq of 1M NaOH or saturated Na₂CO₃. The solution pH should exceed 11.

-

Extraction: Extract exhaustively with DCM:Isopropanol (3:1 ratio) or Chloroform. Note: Pyrimidine amines are highly polar; standard EtOAc extraction often results in poor recovery.[3]

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

-

Usage: Use the resulting oil immediately, as free amines absorb atmospheric CO₂.[3]

Protocol 5.2: Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][3]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 0% B to 30% B over 15 minutes. (Pyrimidine amines are polar and elute early).

-

Detection: UV at 254 nm (Pyrimidine absorption).[1]

Applications in Drug Discovery

-

Fragment-Based Drug Discovery (FBDD): The molecule has a low molecular weight (<200 Da) and high solubility, making it an ideal "fragment" for soaking into protein crystals to identify binding hotspots.[1][3]

-

Kinase Inhibition: The pyrimidine ring mimics the adenine ring of ATP.[3][4] The ethylamine tail can extend into the ribose binding pocket or solvent front, providing a handle for further diversification.

-

H2/H4 Receptor Antagonists: As a bioisostere of histamine, derivatives of this scaffold are explored for selectivity against histamine receptor subtypes involved in inflammation and gastric acid secretion.[3]

References

-

Sigma-Aldrich. 2-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride Product Page. CAS 1989671-46-6.[1][5] Available at: (Search CAS: 1989671-46-6)[1]

-

PubChem. 2-(Pyrimidin-5-yl)ethanol (Precursor). CID 11666873. Available at: [1]

-

Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry. 5th Ed. Wiley.[3] (General reference for pyrimidine reactivity and synthesis).

-

Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyrimidine-imidazole bioisosterism).

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride, a heterocyclic amine salt of interest to researchers in medicinal chemistry and drug development. We delve into the core physicochemical principles governing its solubility in aqueous and organic media, bridging molecular structure with observable solvent interactions. This document furnishes detailed, field-proven experimental protocols for both quantitative and qualitative solubility determination, designed to ensure accuracy and reproducibility. The guide is structured to provide not just data, but a mechanistic understanding of the causality behind the compound's behavior, empowering scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.

The Molecule and Its Environment: A Physicochemical Overview

Structural Foundation: 2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride

The subject of this guide is a dihydrochloride salt. This is a critical distinction from its free base form. The molecule possesses a pyrimidine ring, a polar heterocyclic system, and an ethylamine side chain. In its dihydrochloride form, the primary amine of the side chain and one of the basic nitrogen atoms on the pyrimidine ring are protonated, each associated with a chloride counter-ion. This ionic nature is the single most dominant factor dictating its solubility.

Why Solubility is a Critical Parameter

In drug discovery and development, a compound's solubility profile is a cornerstone property that influences everything from reaction work-up and purification to bioavailability and formulation strategies.[1] Poor solubility can be a significant impediment, leading to challenges in achieving desired concentrations for biological assays or formulating an effective therapeutic. Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is therefore not just a matter of characterization, but a prerequisite for successful development.[1]

Core Principles of Amine Salt Solubility

The dissolution of a salt is a thermodynamic process governed by the balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the resulting ions (solvation energy).[2] For 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride, its behavior in a solvent is determined by:

-

Ionization: As a salt, it is already in an ionized state in the solid form.

-

Polarity: The molecule is highly polar due to its two formal positive charges and associated chloride anions.

-

Hydrogen Bonding: The protonated amine groups are strong hydrogen bond donors, while the pyrimidine nitrogens are hydrogen bond acceptors.

Theoretical Solubility Profile: A Mechanistic Analysis

Aqueous Solubility: The Power of Hydration

High solubility in water is strongly predicted. The dissolution process in water is highly favorable due to the powerful solvation of the ions.

-

Ion-Dipole Interactions: Water, a highly polar molecule, acts as an excellent solvent. The partial negative charge on the oxygen atom of water molecules will be strongly attracted to the positively charged, protonated nitrogen centers of the cation. Simultaneously, the partial positive charges on the hydrogen atoms of water will solvate the chloride anions.

-

Hydrogen Bonding: The protonated amine (R-NH3+) is an excellent hydrogen bond donor and will readily interact with the lone pairs of water's oxygen atom. This extensive hydrogen bonding network further stabilizes the dissolved ions in solution.

Because amines are bases, they can react with acids to form amine salts, which are often much more soluble in water than the original amine.[3][4]

Caption: Solvation of the cation by water via ion-dipole and H-bonding interactions.

Organic Solvent Solubility: A Polarity-Driven Spectrum

The solubility in organic solvents is expected to correlate directly with the solvent's polarity and its ability to stabilize ions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated. These solvents have high dielectric constants and can engage in hydrogen bonding, effectively solvating both the cation and the chloride anions. Compounds like histamine dihydrochloride, which share structural motifs, are known to be soluble in water and alcohol.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to low solubility is expected. While these solvents have high dipole moments and can solvate the cation, they are less effective at solvating the small chloride anions. This less favorable anion solvation increases the effective energy cost of breaking the crystal lattice compared to protic solvents.

-

Low-Polarity and Non-Polar Solvents (e.g., Dichloromethane, Diethyl Ether, Toluene, Hexane): Very low to negligible solubility is predicted. These solvents cannot overcome the strong crystal lattice energy of the salt.[2] The energy gained from weak van der Waals interactions is insufficient to compensate for the energy required to separate the ions. Generally, amines are soluble in organic solvents like diethyl ether, but their corresponding water-soluble salts are not.[4]

Key Influencing Factors

-

pH: The solubility of the salt is critically dependent on pH. In a highly acidic solution containing HCl, the common ion effect, caused by an excess of chloride ions, could suppress the dissolution equilibrium and slightly decrease solubility.[2][6] Conversely, upon addition of a base (e.g., NaOH), the protonated amine and pyrimidine will be deprotonated to the free base. This neutral form is significantly less polar and is expected to have much lower aqueous solubility, potentially leading to precipitation.

-

Temperature: For most salts, solubility is an endothermic process, and thus solubility increases with temperature. However, this relationship must be determined empirically as exceptions exist.

Experimental Protocols for Solubility Determination

The Gold Standard: Isothermal Equilibrium Shake-Flask Method

Expertise & Experience: This method is chosen because it measures thermodynamic equilibrium solubility, providing a true representation of the compound's maximum solubility in a given solvent at a specific temperature. This is distinct from kinetic solubility, which can often be misleadingly high due to the formation of supersaturated, metastable solutions.

Trustworthiness: The protocol includes a self-validating checkpoint. By measuring the concentration at two separate, late time points (e.g., 24 and 48 hours), one can confirm that the system has reached a stable equilibrium. If the values are consistent, the result is trustworthy.

Detailed Protocol: Quantitative Shake-Flask Analysis

Objective: To quantitatively determine the solubility of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride in a specific solvent at a defined temperature (e.g., 25 °C).

Materials:

-

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride (solid)

-

Selected solvents (e.g., Water, Methanol, DMSO, Hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or agitator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. Causality: Adding excess solid is essential to ensure that a saturated solution is formed and that solid remains present at equilibrium.

-

Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to 25 °C. Agitate vigorously for 24-48 hours. Causality: Extended agitation time is required to ensure the system fully reaches thermodynamic equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let undissolved solid settle.

-

Sample Withdrawal & Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. Causality: Filtration is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

Dilution & Analysis: Prepare a calibrated dilution series of the filtered saturated solution. Analyze the samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

-

Calculation: Express solubility in units such as mg/mL or molarity (mol/L).

Caption: Experimental workflow for quantitative solubility determination.

Protocol for Rapid Qualitative Assessment

This method is useful for rapid, preliminary screening across a wide range of solvents.[7][8]

Methodology:

-

Add approximately 2-5 mg of the compound to a small test tube.

-

Add the selected solvent dropwise, up to 1 mL, agitating after each addition.

-

Visually observe and classify the solubility based on the amount of solvent required for complete dissolution.

Data Presentation and Interpretation

Illustrative Solubility Data Summary

The following table presents an illustrative quantitative solubility profile based on the theoretical principles discussed. Actual experimental values would be required for confirmation.

| Solvent Category | Solvent | Polarity Index | Predicted Solubility (at 25 °C) | Classification |

| Aqueous | Water | 10.2 | > 200 mg/mL | Very Soluble |

| Polar Protic | Methanol | 5.1 | 50 - 100 mg/mL | Soluble |

| Ethanol | 4.3 | 20 - 50 mg/mL | Soluble | |

| Polar Aprotic | DMSO | 7.2 | 5 - 15 mg/mL | Sparingly Soluble |

| DMF | 6.4 | 1 - 5 mg/mL | Slightly Soluble | |

| Non-Polar | Dichloromethane | 3.1 | < 0.1 mg/mL | Very Slightly Soluble |

| Hexane | 0.1 | < 0.01 mg/mL | Insoluble |

Interpreting the Results

The expected data clearly demonstrates that the solubility of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride is dominated by its ionic character. The high solubility in water and polar protic solvents is a direct result of the favorable ion-dipole interactions and hydrogen bonding that can effectively solvate the charged species. The sharp drop in solubility in less polar and non-polar solvents highlights the inability of these media to overcome the compound's crystal lattice energy.

Conclusion and Practical Implications

The solubility profile of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride is characteristic of a highly polar, organic salt. It is expected to be freely soluble in water, soluble in polar protic solvents like methanol and ethanol, and poorly soluble in solvents of lower polarity.

For the practicing scientist, this profile has several implications:

-

For Synthesis & Purification: Water or short-chain alcohols are excellent solvent choices for reactions where solubility is desired. Recrystallization could potentially be achieved from a mixed solvent system, such as ethanol/diethyl ether, where it is soluble in the former and insoluble in the latter.

-

For Biological Assays: Preparing stock solutions in water or DMSO is feasible, but the limited solubility in DMSO must be considered to avoid precipitation upon dilution into aqueous assay buffers. Direct dissolution in aqueous buffers is the preferred method.

-

For Formulation: The high aqueous solubility makes this salt form a prime candidate for aqueous-based formulations for parenteral administration. However, its hygroscopicity (tendency to absorb water from the air) should be characterized, as this can affect stability and handling.[2]

This guide provides the theoretical framework and practical, validated protocols to empower researchers to confidently assess and utilize the solubility properties of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Kumar, L., & Singh, P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

- BenchChem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

- Hsieh, Y. L., et al. (2021).

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Unknown.

- Various Authors. (2017). What are the factors affecting solubility of drugs? Quora.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.

- ChemBK. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride - Physico-chemical Properties.

- Singh, S., & Singh, J. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpdft.com [rjpdft.com]

- 3. chemhaven.org [chemhaven.org]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. chembk.com [chembk.com]

- 6. ovid.com [ovid.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

The Alchemical Journey of a Privileged Scaffold: A Technical Guide to the History and Synthesis of Pyrimidine Ethylamine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, endows it with a unique biological relevance, making its derivatives prime candidates for interacting with cellular machinery.[3][4] This guide provides an in-depth exploration of a particularly significant subclass: pyrimidine ethylamines. These structures are pivotal pharmacophores, especially in the development of kinase inhibitors for oncology.[5][6] We will journey through the historical landscape of pyrimidine synthesis, from its classical origins to modern catalytic innovations, with a specific focus on the strategic introduction and transformation of the ethylamine sidechain. This technical paper elucidates the causality behind synthetic choices, presents validated protocols, and offers a forward-looking perspective on the evolution of this critical intermediate.

A Historical Overture: The Dawn of Pyrimidine Chemistry

The story of pyrimidine synthesis is one of gradual refinement, driven by the concurrent evolution of organic chemistry and the burgeoning field of pharmacology. The systematic study of pyrimidines can be traced back to the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid.[4] However, it was the work of Pinner, beginning in 1884, that truly laid the systematic foundation for pyrimidine chemistry by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.[4]

These early methods, while groundbreaking, were often characterized by harsh reaction conditions and limited substrate scope. The principal approach involved the cyclization of a three-carbon component (typically a β-dicarbonyl compound) with an N-C-N unit like urea, guanidine, or an amidine.[3] This fundamental strategy, while robust, offered limited control over regioselectivity and functional group tolerance, challenges that would occupy chemists for decades to come.

The significance of the pyrimidine scaffold was cemented by the discovery of its role in nature as the core of uracil, thymine, and cytosine. This biological pre-validation spurred intense interest in synthesizing a diverse array of pyrimidine derivatives to probe biological systems and develop new therapeutic agents.[1][3]

The Strategic Imperative: Introducing the Ethylamine Sidechain

The incorporation of an ethylamine moiety at the C4 position of the pyrimidine ring represents a critical step in the synthesis of numerous potent kinase inhibitors. This sidechain often serves as a key binding element, forming crucial hydrogen bonds or salt bridges within the ATP-binding pocket of target enzymes. The synthetic challenge, therefore, lies in the efficient and selective introduction of a two-carbon chain with a terminal amine.

Historically and currently, the most prevalent and logical synthetic strategy proceeds through a pyrimidine-4-acetonitrile intermediate. This approach bifurcates the problem into two distinct, manageable stages:

-

Formation of the C-C bond: Synthesizing the pyrimidine-4-acetonitrile core.

-

Reduction of the nitrile: Converting the nitrile group to a primary amine.

This pathway is strategically sound because the nitrile group is a versatile functional handle. It is relatively stable to many reaction conditions used for constructing the pyrimidine ring itself and can be reliably reduced to the desired amine under various conditions.

Synthesis of the Linchpin Intermediate: Pyrimidine-4-Acetonitrile

The methods for constructing the pyrimidine ring are numerous and have evolved significantly over time. The choice of method is often dictated by the desired substitution pattern on the pyrimidine core.

Classical Condensation Approaches

The foundational methods rely on the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. For a C4-substituted pyrimidine, a common precursor is a substituted β-ketoester or β-diketone.

Workflow: Classical Pyrimidine Synthesis

Caption: Classical cyclocondensation reaction for pyrimidine ring formation.

Modern Cross-Coupling and Multi-Component Strategies

Modern synthetic chemistry has introduced more elegant and efficient solutions. Catalyst-driven, multi-component reactions and cross-coupling strategies now allow for the rapid assembly of complex pyrimidine structures with high degrees of control and functional group tolerance.[3][7]

For instance, a ZnCl₂-catalyzed three-component coupling reaction allows for the direct synthesis of 4,5-disubstituted pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium acetate.[7] Such methods streamline the synthesis, often telescoping multiple steps into a single pot, thereby increasing overall efficiency.

The Crucial Transformation: Reduction of Pyrimidine-4-Acetonitrile

Once the pyrimidine-4-acetonitrile intermediate is secured, the final and critical step is the reduction of the nitrile to the primary amine. The choice of reducing agent and conditions is paramount to achieving a high yield of the desired primary amine while avoiding common side reactions, such as the formation of secondary or tertiary amines.[8][9]

Historical Perspective: The Stephen Reduction

The Stephen reaction, or Stephen aldehyde synthesis, is a classic method for converting nitriles to aldehydes using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).[10][11][12] The reaction proceeds via the formation of an aldimine hydrochloride salt, which is then hydrolyzed.[10][13] While primarily used for aldehyde synthesis, modifications of this pathway can lead to amines. However, its application in complex pharmaceutical intermediates is limited due to the stoichiometric use of tin salts and often harsh acidic conditions, which can be incompatible with sensitive functional groups on the pyrimidine core.

Reaction Pathway: Stephen Reduction

Caption: Simplified mechanism of the Stephen Reduction for aldehyde synthesis.

The Workhorse Method: Catalytic Hydrogenation

Catalytic hydrogenation is the most widely employed method for nitrile reduction in industrial and laboratory settings due to its efficiency, cleanliness, and scalability.[9][14]

Key Catalysts and Conditions:

-

Raney Nickel (Raney Ni): A traditional and cost-effective catalyst, often used in alcoholic solvents, sometimes with the addition of ammonia to suppress the formation of secondary amines.[14]

-

Palladium on Carbon (Pd/C): A highly effective catalyst that can be used under milder conditions than Raney Ni. Acidic additives are often employed to improve selectivity for the primary amine by protonating the intermediate imine and the product amine, which reduces their nucleophilicity and prevents side reactions.[15][16]

-

Cobalt-based Catalysts: Catalysts like cobalt boride have shown high regioselectivity for primary amine production.[14] Recent research has also demonstrated that the crystal phase of cobalt nanoparticles can significantly influence catalytic performance and selectivity.[8]

The primary challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amines. This occurs when the intermediate imine or the final primary amine acts as a nucleophile, reacting with other intermediates.

Workflow: Selective Catalytic Hydrogenation of Nitriles

Caption: Reaction pathways in nitrile hydrogenation, showing the desired product and a common side reaction.

Comparative Analysis of Nitrile Reduction Methods

| Method | Reagents & Catalyst | Typical Conditions | Yield (Primary Amine) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni, or Co | 1-10 bar H₂, 25-85 °C, Alcoholic solvent, +/- Acid/Base additive | 75-99%[9] | High efficiency, clean, scalable, wide functional group tolerance.[9] | Catalyst cost, potential for over-reduction or side reactions if not optimized.[8] |

| Metal Hydride Reduction | LiAlH₄, NaBH₄/CoCl₂ | Anhydrous ether/THF, 0 °C to reflux | >90% | High reactivity, good for small-scale lab synthesis. | Stoichiometric waste, requires anhydrous conditions, can reduce other functional groups. |

| Stephen Reduction | SnCl₂, HCl | Anhydrous ether, then aqueous hydrolysis | Variable (Primarily for aldehydes) | Classic named reaction. | Harsh acidic conditions, stoichiometric tin waste, low functional group compatibility.[10][12] |

Experimental Protocols: A Self-Validating System

The following protocols are presented as a guide, synthesizing common practices from the literature. Researchers should always perform appropriate safety assessments and small-scale optimization.

Protocol 5.1: Synthesis of Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate (Intermediate Example)

This protocol demonstrates the introduction of a two-carbon chain (via an ester) onto a pre-formed pyrimidine ring, a common strategy for creating precursors to pyrimidine ethylamine derivatives.

-

Reagents:

-

4-(4-pyridinyl)pyrimidine-2-thiol (1.0 eq)

-

Sodium hydroxide (1.0 eq)

-

Ethyl 2-bromoacetate (1.0 eq)

-

Dry Ethanol

-

Carbon Tetrachloride (CCl₄)

-

-

Procedure:

-

Dissolve 4-(4-pyridinyl)pyrimidine-2-thiol and sodium hydroxide in dry ethanol in a round-bottom flask.[17]

-

Add a solution of ethyl 2-bromoacetate in CCl₄ to the mixture.[17]

-

Stir the mixture and heat to reflux for 8 hours. Monitor reaction progress by TLC.[17]

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash sequentially with water and ethanol, and dry under vacuum to yield the title compound.[17]

-

Protocol 5.2: General Procedure for Catalytic Hydrogenation of Pyrimidine-4-Acetonitrile

This protocol outlines a general method for the selective reduction of the nitrile to the primary amine using a heterogeneous catalyst.

-

Reagents:

-

Pyrimidine-4-acetonitrile (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrochloric Acid (optional additive, e.g., in ether or as concentrated aq. solution)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve the pyrimidine-4-acetonitrile substrate in the chosen alcohol solvent.

-

If using an acidic additive, add it to the solution at this stage. The acid helps to form the ammonium salt of the product, preventing secondary amine formation.[16]

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-6 bar).[15]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C) until hydrogen uptake ceases.[15]

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

The filtrate contains the product, typically as its hydrochloride salt if an acid was used. The salt can be isolated by evaporation, or the free base can be obtained by neutralization followed by extraction.

-

Conclusion and Future Perspectives

The synthesis of pyrimidine ethylamine intermediates has evolved from classical, often brute-force condensation reactions to highly sophisticated, catalyst-driven strategies. The journey reflects the broader progress of organic synthesis, emphasizing efficiency, selectivity, and sustainability. The pyrimidine-acetonitrile intermediate remains the central nexus in this synthetic endeavor, with catalytic hydrogenation representing the current state-of-the-art for its conversion to the crucial primary amine.

Future research will likely focus on several key areas:

-

C-H Activation: Direct functionalization of the pyrimidine C-H bond to introduce a two-carbon sidechain would represent the most atom-economical approach, eliminating the need for pre-functionalized starting materials.[3]

-

Flow Chemistry: Continuous-flow hydrogenation offers superior control over reaction parameters, enhances safety, and allows for seamless scalability, making it an attractive platform for industrial production.[16]

-

Novel Catalysis: The development of non-precious metal catalysts (e.g., based on iron, cobalt, or nickel) that can achieve the same level of selectivity and efficiency as palladium or rhodium is a major goal for sustainable chemistry.[8]

The pyrimidine ethylamine scaffold is a testament to the power of a "privileged structure" in drug discovery.[2] As our understanding of disease biology deepens, the demand for novel, diverse, and efficiently synthesized pyrimidine derivatives will only grow. The continuous innovation in synthetic methodology will be the critical enabler for the next generation of therapeutics built upon this remarkable heterocyclic core.

References

-

PMC.

-

PubMed.

-

BYJU'S.

-

IJSAT.

-

Filo.

-

MDPI.

-

Organic Syntheses Procedure.

-

Physics Wallah.

-

PMC.

-

PMC - NIH.

-

RSC Publishing.

-

PMC - NIH.

-

Wikipedia.

-

Benchchem.

-

GSC Advanced Research and Reviews.

-

Aakash Institute.

-

ResearchGate.

-

Periodica Polytechnica.

-

Wikipedia.

-

RSC Publishing.

-

ResearchGate.

-

Journal of the American Chemical Society.

-

PMC.

-

Organic Chemistry Portal.

-

RSC Publishing.

-

Growing Science.

-

MDPI.

-

PMC.

-

Journal of Chemical and Pharmaceutical Research.

-

MDPI.

-

Taylor & Francis Online.

-

PubMed.

-

MDPI.

-

ResearchGate.

-

Usiena air.

-

PMC.

-

Google Patents.

-

MDPI.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsat.org [ijsat.org]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pp.bme.hu [pp.bme.hu]

- 10. byjus.com [byjus.com]

- 11. By the Reduction of Nitriles (Stephen reaction) Given the reaction seque.. [askfilo.com]

- 12. Stephen’s Reduction Reaction Mechanism | Physics Wallah [pw.live]

- 13. Reduction of Nitriles – Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 15. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 16. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Strategic Dichotomy in Drug Development: A Comparative Analysis of 2-(pyrimidin-5-yl)ethan-1-amine Free Base and its Dihydrochloride Salt

An In-depth Technical Guide for Development Professionals

Abstract

The selection of an active pharmaceutical ingredient's (API) physical form is a critical decision in drug development, profoundly influencing its therapeutic efficacy and manufacturability. An estimated 50% of all medicines are administered as salts to improve properties such as bioavailability, stability, and handling.[1][2] This guide provides a detailed comparative analysis of the free base and dihydrochloride salt forms of 2-(pyrimidin-5-yl)ethan-1-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. We will explore the fundamental physicochemical differences, provide field-proven experimental protocols for characterization, and discuss the strategic implications of form selection for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Salt Form Selection

An API's journey from discovery to a marketable drug is fraught with challenges, many of which are rooted in its inherent physicochemical properties. Suboptimal characteristics like poor solubility, chemical instability, or difficult handling can terminate the development of an otherwise promising therapeutic agent. Salt formation is a powerful and widely employed strategy to modulate these properties without altering the core pharmacophore.[3][4] By reacting a basic or acidic API with a suitable counterion, a new chemical entity—a salt—is formed with a unique set of properties.[5]

The molecule at the center of this guide, 2-(pyrimidin-5-yl)ethan-1-amine, is a primary amine featuring a pyrimidine ring. The presence of two basic nitrogen centers—the primary amine and a ring nitrogen—makes it an ideal candidate for forming a dihydrochloride salt. This conversion from a neutral "free base" to an ionic salt is not merely a chemical curiosity; it represents a strategic choice that dictates the compound's entire development trajectory.

From Free Base to Dihydrochloride Salt: A Structural Transformation

The fundamental difference between the two forms lies in their chemical structure and bonding. The free base is a neutral molecule where the nitrogen atoms possess lone pairs of electrons, rendering them basic.[6] The dihydrochloride salt is formed by reacting the free base with two equivalents of hydrochloric acid (HCl). This acid-base reaction protonates the two basic nitrogen atoms, creating positively charged ammonium and pyrimidinium centers, which then form strong ionic bonds with two chloride anions (Cl⁻).[7]

Figure 1: Reversible conversion between the free base and dihydrochloride salt form.

A Head-to-Head Comparison of Physicochemical Properties

The transition from a neutral, covalent molecule to an ionic salt dramatically alters its physical and chemical properties. Understanding these differences is paramount for making informed decisions in formulation and development.

Aqueous Solubility

This is often the most significant and sought-after change.[2][4]

-

Free Base: As a neutral organic molecule, the free base form of 2-(pyrimidin-5-yl)ethan-1-amine is expected to have low to moderate solubility in water. Its ability to dissolve is primarily dependent on hydrogen bonding between its amine/pyrimidine groups and water.

-

Dihydrochloride Salt: The salt form exhibits significantly higher aqueous solubility.[8][9] The ionic nature of the protonated amine and chloride ions allows for strong ion-dipole interactions with polar water molecules, which are much more energetically favorable than the interactions required to solvate the neutral free base. This enhanced solubility is often a prerequisite for developing oral or intravenous dosage forms.[8]

Stability

-

Chemical Stability: The free base, with its available lone pair on the primary amine, is more susceptible to oxidative degradation (e.g., to form N-oxides).[10] Protonation in the salt form withdraws this electron density, making the amine group less nucleophilic and significantly more stable against oxidation.[10]

-

Physical Stability: Salts are crystalline solids by nature.[5] This ordered, high-lattice-energy state generally imparts greater physical stability compared to the free base, which may be an oil or a less stable crystalline form (polymorph). Crystalline solids are preferred for manufacturing due to their consistent properties and predictable behavior.

Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.

-

Free Base: Generally exhibits lower hygroscopicity.

-

Dihydrochloride Salt: The polar, ionic nature of salts makes them more prone to being hygroscopic.[3][10] While manageable, high hygroscopicity can be problematic, causing issues like particle aggregation, altered dissolution rates, and potential hydrolytic degradation during storage.[11] Careful control of humidity during manufacturing and storage is essential for hygroscopic salts.

Melting Point

-

Free Base: As a molecular solid, the free base is expected to have a relatively low melting point.

-

Dihydrochloride Salt: Ionic compounds form strong crystal lattices. Overcoming these strong ionic forces requires significantly more thermal energy, resulting in a much higher melting point and greater thermal stability compared to the free base.[8]

Summary of Properties and Development Implications

The choice between the free base and the dihydrochloride salt is a trade-off, balancing improved properties against potential new challenges.

| Property | 2-(pyrimidin-5-yl)ethan-1-amine (Free Base) | 2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride (Salt) | Rationale & Development Implications |

| Form | Neutral Molecule | Ionic Salt | The ionic form is fundamentally different, impacting all other properties. |

| Aqueous Solubility | Low | High | Salt is preferred for oral/injectable dosage forms to ensure dissolution and bioavailability.[1][4] |

| Chemical Stability | Less Stable (Susceptible to oxidation) | More Stable (Protonated amine is protected) | Salt is preferred for longer shelf-life and robustness to oxidative stress.[10] |

| Physical Form | May be oil or less stable solid | Crystalline Solid | Salt is preferred for solid dosage form manufacturing due to better handling and consistency. |

| Melting Point | Lower | Higher | Higher melting point indicates greater thermal stability, beneficial during manufacturing processes like milling. |

| Hygroscopicity | Low | Moderate to High | Free base may be preferred if hygroscopicity is a critical failure point. Salt requires controlled humidity environments.[11] |

| Lipophilicity | Higher | Lower | Free base is preferred for topical/transdermal formulations where membrane permeability is key. |

Experimental Protocols for Characterization

A robust characterization workflow is essential to validate the properties of each form and select the optimal candidate for development.

Protocol 1: Preparation of Dihydrochloride Salt from Free Base

-

Objective: To quantitatively convert the free base into its dihydrochloride salt.

-

Materials: 2-(pyrimidin-5-yl)ethan-1-amine (free base), Isopropyl alcohol (IPA), 2 M HCl in diethyl ether (or similar ethereal solution), Diethyl ether (anhydrous).

-

Procedure:

-

Dissolve 1.0 equivalent of the free base in a minimal amount of IPA in a flask equipped with a magnetic stirrer.

-

While stirring at room temperature, slowly add 2.1 equivalents of 2 M HCl in diethyl ether dropwise. A precipitate will typically form immediately.

-

Continue stirring for 1-2 hours at room temperature to ensure complete conversion.

-

Add an excess of diethyl ether to the slurry to further precipitate the salt and reduce its solubility in the solvent mixture.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with anhydrous diethyl ether to remove any excess HCl and solvent.

-

Dry the resulting white solid under vacuum at 40-50°C to a constant weight.

-

-

Validation: Confirm salt formation using techniques described in the characterization workflow (e.g., FTIR to observe N-H⁺ stretch, elemental analysis for chlorine content).

Protocol 2: Comparative Physicochemical Characterization Workflow

This workflow outlines the key analytical tests to compare the two forms.

Figure 2: Workflow for the comparative physicochemical characterization of API forms.

-

FTIR/NMR Spectroscopy: Provides structural confirmation. For the salt, FTIR will show characteristic broad N-H⁺ stretching bands between 2700-3000 cm⁻¹, which are absent in the free base spectrum.[7][12]

-

Differential Scanning Calorimetry (DSC): Determines the melting point and thermal events. The salt will show a significantly higher and sharper melting endotherm than the free base.

-

Thermogravimetric Analysis (TGA): Measures weight loss upon heating to determine thermal decomposition temperature.

-

Dynamic Vapor Sorption (DVS): Quantifies hygroscopicity by measuring the change in mass of a sample as it is exposed to a range of relative humidities.

-

Powder X-Ray Diffraction (PXRD): Confirms the crystalline nature of the salt and identifies any potential polymorphism.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity and chemical stability through forced degradation studies (exposure to acid, base, oxidation, heat, and light).

Conclusion: A Strategic Decision

The choice between the free base and dihydrochloride salt of 2-(pyrimidin-5-yl)ethan-1-amine is not merely a technicality but a pivotal strategic decision in drug development. The dihydrochloride salt offers clear and significant advantages in aqueous solubility and chemical stability, making it the presumptive choice for conventional oral or parenteral drug products. However, these benefits must be weighed against its increased hygroscopicity, which requires careful management during manufacturing and storage. The free base, while less soluble, remains a viable option for specific applications like transdermal delivery systems where its higher lipophilicity is an asset.

Ultimately, the optimal form is the one that provides the best balance of solubility, stability, manufacturability, and bioavailability for the intended therapeutic application. A thorough, data-driven characterization of all available forms, as outlined in this guide, is the cornerstone of making this critical decision successfully.

References

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

-

Al-Ghananeem, A. M. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1206–1213. Retrieved from [Link]

-